molecular formula C16H26BrNO2 B6351879 N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609409-41-7

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B6351879
CAS No.: 1609409-41-7
M. Wt: 344.29 g/mol
InChI Key: KWIASRHGESAHOV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is a synthetic organic compound featuring a cycloheptanamine moiety linked to a 2,3-dimethoxy-substituted benzyl group, with a hydrobromide counterion. The hydrobromide salt enhances aqueous solubility and stability, a common feature in pharmacologically active compounds .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.BrH/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14;/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIASRHGESAHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The most widely documented method involves reacting 2,3-dimethoxybenzyl chloride with cycloheptanamine under basic conditions. In a representative procedure, cycloheptanamine (1.2 equivalents) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of 2,3-dimethoxybenzyl chloride (1.0 equivalent) in THF is added dropwise, followed by potassium carbonate (2.5 equivalents) to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–18 hours, after which the mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3). The free base is subsequently treated with hydrobromic acid (48% w/w) in ethanol to yield the hydrobromide salt.

Key Parameters

  • Solvent : THF or dichloromethane (DCM)

  • Base : K₂CO₃ or NaHCO₃

  • Yield : 68–74% (free base), 89–92% (salt formation)

  • Purity : ≥98% (HPLC) after recrystallization from ethanol/water

Reductive Amination of 2,3-Dimethoxybenzaldehyde

An alternative route employs reductive amination between 2,3-dimethoxybenzaldehyde and cycloheptanamine. The aldehyde (1.0 equivalent) and cycloheptanamine (1.1 equivalents) are dissolved in methanol, followed by the addition of sodium cyanoborohydride (1.5 equivalents) at 0°C. The reaction proceeds at room temperature for 24 hours, after which the solvent is removed under reduced pressure. The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. The hydrobromide salt is formed by treating the free base with HBr in acetic acid.

Optimization Insights

  • Catalyst : Sodium cyanoborohydride outperforms NaBH₄ due to selective imine reduction.

  • Solvent : Methanol or ethanol; protic solvents enhance reaction rate.

  • Yield : 61–67% (free base), 85–88% (salt formation).

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

ParameterNucleophilic SubstitutionReductive Amination
Reaction Time 12–18 hours24 hours
Yield (Free Base) 68–74%61–67%
Purity Post-Workup ≥98%≥95%
Scalability High (batch sizes >500 g)Moderate (<100 g)
Byproduct Formation Minimal (KCl/NaCl)Trace aldehydes

Nucleophilic substitution offers superior scalability and purity, making it preferable for industrial applications. Reductive amination, while less efficient, avoids halogenated intermediates, aligning with green chemistry principles.

Critical Factors in Process Optimization

Solvent Systems

THF-Water Mixtures : Patent data indicates that THF doped with water accelerates reaction kinetics by stabilizing transition states, reducing reaction times from 24 hours to 30 minutes in analogous syntheses. For N-(2,3-dimethoxybenzyl)cycloheptanamine, a 9:1 THF/H₂O ratio increases yield to 78% by minimizing polymeric byproducts.

Acetone-Water for Salt Formation : Recrystallization using acetone-water (3:1) enhances hydrobromide purity to 99.5% by selectively dissolving unreacted amine.

Temperature and pH Control

  • Acylation Steps : Maintaining temperatures below 5°C during benzyl chloride addition prevents exothermic side reactions.

  • Salt Formation : Adjusting pH to 2–3 with HBr ensures complete protonation without decomposing the dimethoxybenzyl moiety.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexanes gradient) remains the gold standard for free base purification. Recent advances demonstrate that substituting hexanes with heptane reduces solvent toxicity while maintaining resolution.

Recrystallization Protocols

  • Ethanol/Water : Yields needle-like crystals with ≥98% purity (melting point: 142–144°C).

  • Methanol/Acetone : Produces granular crystals suitable for X-ray diffraction analysis.

Table 2: Analytical Data for Hydrobromide Salt

ParameterValue
Melting Point 142–144°C
¹H NMR (DMSO-d₆) δ 6.85 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂NH)
HPLC Purity 99.5% (254 nm)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting nucleophilic substitution to continuous flow reactors (residence time: 30 minutes) improves throughput by 300% compared to batch processes. In-line IR monitoring ensures real-time quality control.

Waste Management

  • Halogen Byproducts : KCl from nucleophilic substitution is recovered via aqueous extraction and reused in fertilizer production.

  • Solvent Recycling : THF and acetone are distilled and reused, reducing environmental impact by 40% .

Scientific Research Applications

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and cycloheptanamine moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and properties of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide with analogous compounds:

Compound Name Substituents on Benzyl Amine Group Molecular Formula Molecular Weight Notable Properties
This compound (Target) 2,3-dimethoxy Cycloheptanamine C₁₆H₂₅BrN₂O₂* ~358.3 (est.) Enhanced solubility (hydrobromide salt)
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide 3-ethoxy, 4-methoxy Cycloheptanamine C₁₇H₂₈BrNO₂ 358.32 Discontinued product; solubility optimized
N-[(3,4,5-trimethoxyphenyl)methyl]cycloheptanamine hydrobromide 3,4,5-trimethoxy Cycloheptanamine C₁₈H₂₉BrNO₃ ~400.3 (est.) High solubility; potential CNS activity
2-(1,3-Benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-methylethanamine hydrobromide 2,3-dimethoxy, benzodioxol Methylethanamine C₂₀H₂₅BrNO₄ ~447.3 (est.) Antibacterial activity; molecular docking studied
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N¹-(tetrahydroazepin-2-yl)-hydrazine hydrobromide Thiazolyl, tetrahydroazepine Hydrazine C₁₉H₂₅BrN₆OS ~477.4 (est.) Cardioprotective; superior to Levocarnitine

*Estimated based on structural analogs (see ).

Key Observations:
  • Substituent Effects : The position and number of methoxy/ethoxy groups on the benzyl ring influence electronic properties and steric bulk. For example, 3,4,5-trimethoxy substitution () may enhance receptor binding compared to 2,3-dimethoxy derivatives.
  • Hydrobromide Salt : All compounds listed utilize hydrobromide to improve solubility, critical for bioavailability in pharmacological applications .
Antibacterial Potential

The compound 2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-methylethanamine hydrobromide () demonstrated antibacterial activity in assays against Staphylococcus aureus and Escherichia coli. Molecular docking studies suggested interactions with bacterial enzymes, hinting that the target compound’s structural similarity (2,3-dimethoxybenzyl group) may confer analogous activity .

Cardioprotective Activity

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N¹-(tetrahydroazepin-2-yl)-hydrazine hydrobromide () exhibited cardioprotective effects by reducing smooth muscle contraction under hypoxia, outperforming reference drugs like Levocarnitine. This suggests that hydrobromide salts with aryl-thiazolyl substituents may target hypoxia-response pathways, though the target compound’s efficacy remains unstudied .

Biological Activity

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a cycloheptane core with a 2,3-dimethoxybenzyl substituent. Its molecular formula is C15_{15}H22_{22}BrN2_2O2_2, and it has a molecular weight of approximately 352.25 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's methoxy groups and cycloheptanamine moiety are crucial for its binding affinity and activity. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with histamine receptors (H1, H2, H3) and possibly other neuroreceptors.

Interaction with Histamine Receptors

Histamine receptors play significant roles in various physiological processes, including inflammation and neurotransmission. Preliminary studies suggest that this compound may exhibit selectivity towards H3 receptors, which are involved in the inhibition of neurotransmitter release in the central nervous system (CNS). This selectivity could lead to therapeutic applications in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's potential to inhibit specific enzymes associated with neurotransmitter metabolism and signaling pathways. For instance:

  • Enzyme Inhibition : The compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could enhance neurotransmitter levels in the brain, potentially benefiting conditions like depression and anxiety.
  • Receptor Binding Affinity : Binding assays indicate that this compound has a moderate affinity for H3 receptors, suggesting a role as an antagonist or inverse agonist .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated that the compound reduced cell death and oxidative damage in neuronal cells exposed to harmful agents.
    Treatment GroupCell Viability (%)Oxidative Stress Marker Reduction (%)
    Control1000
    Compound (10 µM)8540
    Compound (50 µM)7060
  • Anti-inflammatory Activity : Another study explored the anti-inflammatory properties by assessing cytokine production in macrophages treated with the compound. The results suggested a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6), indicating potential therapeutic benefits for inflammatory conditions.
    CytokineControl (pg/mL)Compound (100 µM) (pg/mL)
    TNF-α20080
    IL-615050

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide?

The compound can be synthesized via reductive amination of cycloheptanone with 2,3-dimethoxybenzylamine, followed by hydrobromic acid treatment to form the hydrobromide salt. Key steps include:

  • Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst in a solvent like ethanol or methanol .
  • Acidification : Dissolve the amine in ethanol and add concentrated HBr to precipitate the salt. Purification via recrystallization ensures high purity (>95%) .

Q. What safety protocols are critical for handling this compound?

Based on structurally similar amines (e.g., N-(2,3-dimethoxybenzyl) derivatives):

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
  • Spill management : Avoid dust generation; use inert absorbents and dispose as hazardous waste .

Q. Which analytical techniques are used to characterize this compound?

Standard methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxy groups at 2,3-positions on the benzyl ring) .
  • Elemental analysis : Verify molecular formula (C₁₆H₂₆BrNO₃) and salt stoichiometry .
  • Mass spectrometry : Exact mass determination (e.g., 356.08 g/mol for hydrobromide form) .

Advanced Research Questions

Q. How do structural modifications (e.g., cycloheptane vs. cyclopentane) influence biological activity?

  • Ring size : Cycloheptane’s larger ring enhances conformational flexibility, potentially improving receptor binding compared to cyclopentane analogs (e.g., N-(2,3-dimethoxybenzyl)cyclopentanamine hydrobromide) .
  • Case study : Cycloheptane derivatives show higher serotonin receptor affinity in vitro (EC₅₀ = 120 nM) vs. cyclopentane analogs (EC₅₀ = 450 nM) due to improved spatial compatibility .

Q. What is the compound’s potential mechanism of action in neuropharmacology?

Structural analogs (e.g., N-substituted cycloheptanamines) act as serotonin receptor modulators , likely via:

  • Agonist/antagonist activity : Competitive binding assays using radiolabeled ligands (e.g., [³H]-5-HT) .
  • Synaptic effects : Inhibition of serotonin reuptake in neuronal cell lines (IC₅₀ ~ 200 nM) .

Q. How does the 2,3-dimethoxybenzyl group affect reactivity compared to other substituents?

  • Electron-donating effects : Methoxy groups enhance benzylamine’s nucleophilicity, facilitating alkylation or acylation reactions .
  • Comparative data : 2,3-Dimethoxy derivatives exhibit 3x higher stability in metabolic assays (e.g., liver microsomes) vs. 3,4-dimethoxy analogs due to reduced oxidative demethylation .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

  • Data normalization : Use standardized assays (e.g., uniform cell lines, ATP-based cytotoxicity tests) .
  • Meta-analysis : Compare EC₅₀ values across studies; discrepancies often arise from assay conditions (e.g., pH, solvent) .

Methodological Tables

Property Value Reference
Molecular formulaC₁₆H₂₆BrNO₃
Molecular weight356.08 g/mol
LogP (hydrobromide form)2.47
Serotonin receptor EC₅₀120 nM (in vitro)
Metabolic stability (t₁/₂)45 min (human liver microsomes)

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